Kahweol acetate

Description

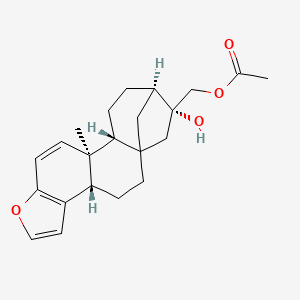

Structure

3D Structure

Properties

IUPAC Name |

[(4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-14(23)26-13-22(24)12-21-9-5-17-16-7-10-25-18(16)6-8-20(17,2)19(21)4-3-15(22)11-21/h6-8,10,15,17,19,24H,3-5,9,11-13H2,1-2H3/t15-,17-,19+,20-,21?,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLWVPDNBQAHRT-PCEBFAEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@]1(CC23CC[C@@H]4C5=C(C=C[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002187 | |

| Record name | (7-Hydroxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81760-47-6 | |

| Record name | Kahweol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081760476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7-Hydroxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanism of Action of Kahweol Acetate in Cancer Cells: A Technical Guide

Introduction

Kahweol (B1673272) acetate (B1210297), a diterpene molecule found in coffee beans, has garnered significant attention within the oncological research community for its diverse biological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[1][2][3] In conjunction with its related compound, cafestol (B1668206), kahweol acetate has demonstrated significant pro-apoptotic, anti-proliferative, and anti-migratory effects across a spectrum of in vitro and in vivo cancer models.[3][4][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

Core Mechanisms of Action

This compound's anticancer activity is not mediated by a single pathway but rather through a multi-targeted approach involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling cascades that govern cell proliferation, survival, migration, and angiogenesis.

Induction of Apoptosis

A primary mechanism of this compound is the induction of programmed cell death, or apoptosis, in cancer cells.[2][4] This is achieved through the modulation of key proteins in the apoptotic cascade.

-

Intrinsic Pathway: In various cancer cell lines, including breast and prostate cancer, treatment with this compound leads to the upregulation of pro-apoptotic proteins such as Bax, cleaved caspase-3, caspase-9, and cleaved PARP.[4][7][8] Concurrently, it downregulates anti-apoptotic proteins like STAT3, Bcl-2, and Bcl-xL.[4][7][8] In breast cancer cells, this is accompanied by the release of cytochrome c from the mitochondria, a critical step in activating the caspase cascade.[4][9]

-

Extrinsic and Other Factors: In colorectal cancer cells, kahweol has been shown to induce apoptosis by upregulating Activating Transcription Factor 3 (ATF3).[10][11] The compound also suppresses the expression of Specificity Protein 1 (Sp1) and its target proteins (Cyclin D1, Mcl-1, Survivin), which contributes to apoptotic cell death in malignant pleural mesothelioma cells.[12]

Inhibition of Proliferation and Cell Cycle Arrest

This compound effectively halts the uncontrolled proliferation of cancer cells.

-

Cell Cycle Arrest: In oral squamous cell carcinoma, kahweol induces G1 phase cell cycle arrest.[13] In colorectal cancer cells, it suppresses proliferation by reducing levels of cyclin D1, a key protein for cell cycle progression.[4] This degradation of cyclin D1 is achieved through its phosphorylation at the threonine-286 residue, a process dependent on ERK1/2, JNK, and GSK3β.[4][14]

-

HER2 Signaling: In HER2-overexpressing breast cancer cells, kahweol inhibits proliferation by reducing HER2 protein levels and transcriptional activity.[1]

Modulation of Key Signaling Pathways

This compound disrupts multiple intracellular signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. This compound has been shown to suppress the phosphorylation of Akt and its downstream targets, including mTOR, p70S6K, and 4EBP1, in fibrosarcoma and hepatocellular carcinoma cells.[1][4] This inhibition blocks survival signals and promotes apoptosis.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key transcription factor promoting cell survival and proliferation. This compound and its related compound kahweol have been consistently shown to inhibit the phosphorylation (activation) of STAT3 in prostate, renal, lung, and hepatocellular carcinoma cells, thereby diminishing its anti-apoptotic and proliferative signals.[7][15][16]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell growth and differentiation. This compound suppresses the p38 MAPK and JNK1/2 signaling pathways in fibrosarcoma cells.[4][8] However, in colorectal cancer, the ERK1/2 and GSK3β pathways are involved in kahweol-mediated apoptosis, indicating context-dependent roles.[10][11]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical regulator of inflammation and cell survival. In fibrosarcoma cells, this compound inhibits PMA-induced NF-κB activity, which contributes to the suppression of MMP-9, a key enzyme in cancer cell invasion.[4][8]

-

Src Signaling: In hepatocellular carcinoma, kahweol inhibits the phosphorylation of Src, a non-receptor tyrosine kinase.[17] This action is upstream of the mTOR and STAT3 pathways, and its inhibition is a key part of kahweol's apoptotic effect in these cells.[17]

Anti-Angiogenic and Anti-Inflammatory Effects

Kahweol exhibits potent anti-angiogenic and anti-inflammatory properties, which are critical for inhibiting tumor growth and metastasis.[13][18]

-

Inhibition of Angiogenesis: It has been shown to inhibit endothelial cell proliferation, migration, invasion, and tube formation.[18][19] This is achieved by downregulating key molecules involved in extracellular matrix remodeling, such as matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA).[18]

-

Anti-inflammatory Action: this compound suppresses inflammatory mediators. It inhibits the expression of cyclooxygenase-2 (COX-2) and the secretion of monocyte chemoattrapentant protein-1 (MCP-1) in endothelial cells.[13][18] In prostate cancer models, it downregulates chemokine receptors CCR2 and CCR5.[5]

Data Presentation: Summary of Effects

The following table summarizes the observed effects of kahweol and this compound across various cancer cell lines.

| Cancer Type | Cell Line(s) | Key Molecular Targets (Downregulated unless specified ↑) | Functional Impact | Reference(s) |

| Prostate Cancer | PC-3, DU145, LNCaP | STAT3, Bcl-2, Bcl-xL, Androgen Receptor (AR), CCR2, CCR5; ↑ Cleaved Caspase-3, ↑ Cleaved PARP | Inhibition of proliferation, migration, and tumor growth; Induction of apoptosis | [7],,[5],[8] |

| Renal Cancer | Caki, ACHN | STAT3 activation, PI3K/Akt pathway, PD-L1 | Inhibition of proliferation and migration; Induction of apoptosis | [7],[4],[8] |

| Fibrosarcoma | HT-1080 | PMA-induced MMP-9, NF-κB activity, Akt, p38 MAPK, JNK1/2 phosphorylation | Attenuation of proliferation, invasion, and migration | [4],[8] |

| Hepatocellular Carcinoma | Hep3B, SNU182 | p-Src, p-Akt, p-mTOR, p-p70S6K, p-4EBP1, p-STAT3 | Inhibition of cell proliferation; Induction of apoptosis | [4], |

| Lung Cancer | A549, NCI-H358, NCI-H1299 | STAT3 phosphorylation, Bcl-2; ↑ Bax, ↑ Cleaved Caspase-3, ↑ Cleaved PARP | Inhibition of cell growth; Induction of apoptosis | [7],[4],[16] |

| Breast Cancer | MDA-MB231, SKBR3 | HER2, FASN, p-Akt, mTOR, Cyclin D1; ↑ Caspase-3/7, ↑ Caspase-9, ↑ Cytochrome c release, ↑ ROS | Inhibition of cell proliferation and survival; Induction of apoptosis | [4],[1],[9] |

| Colorectal Cancer | HCT116, SW480 | Cyclin D1; ↑ ATF3 (via ERK1/2, GSK3β) | Suppression of proliferation; Induction of apoptosis | [4],[10] |

| Oral Squamous Cancer | (Not specified) | Sp1 | G1 phase cell cycle arrest; Induction of apoptosis | [13] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, Caspase-3, PARP, STAT3, β-actin) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Visualizations: Signaling Pathways and Workflows

This compound's Impact on Major Cancer Signaling Pathways

Caption: this compound inhibits multiple oncogenic signaling pathways.

Induction of Apoptosis by this compound

Caption: this compound triggers the intrinsic apoptosis pathway.

General Experimental Workflow for Mechanism Analysis

References

- 1. Kahweol inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer [ouci.dntb.gov.ua]

- 3. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coffee diterpenes this compound and cafestol synergistically inhibit the proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Insights on the antitumor effects of kahweol on human breast cancer: decreased survival and increased production of reactive oxygen species and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kahweol from Coffee Induces Apoptosis by Upregulating Activating Transcription Factor 3 in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kahweol from Coffee Induces Apoptosis by Upregulating Activating Transcription Factor 3 in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural diterpenes from coffee, cafestol and kahweol induce apoptosis through regulation of specificity protein 1 expression in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - LKT Labs [lktlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. Kahweol Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kahweol blocks STAT3 phosphorylation and induces apoptosis in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Anti-Angiogenic and Anti-Inflammatory Properties of Kahweol, a Coffee Diterpene | PLOS One [journals.plos.org]

- 19. mdpi.com [mdpi.com]

The Biological Activities of Kahweol Acetate from Coffee Beans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol (B1673272) acetate (B1210297), a diterpene molecule naturally present in coffee beans, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of kahweol acetate's mechanisms of action, focusing on its anti-cancer, anti-inflammatory, anti-angiogenic, and antioxidant properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Anti-Cancer Activities

This compound has demonstrated significant anti-cancer effects across a range of cancer cell types. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and migration, and modulation of key signaling pathways that are often dysregulated in cancer.

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. In combination with another coffee diterpene, cafestol (B1668206), it exhibits synergistic effects in suppressing cancer cell growth.

Table 1: Anti-Proliferative Effects of this compound on Cancer Cells

| Cell Line | Cancer Type | Treatment | Concentration (µM) | Incubation Time (h) | Effect | Citation |

| ACHN | Renal Cancer | This compound | 30 | 48 | Synergistic inhibition of proliferation with cafestol. | [1] |

| Caki-1 | Renal Cancer | This compound | 30 | 48 | Synergistic inhibition of proliferation with cafestol. | [1] |

| DU-145 | Prostate Cancer | This compound & Cafestol | Not specified | 11 days (in vivo) | Tumor growth was 167% of original size, compared to 342% in untreated controls. | [2] |

| PC-3, DU145, LNCaP | Prostate Cancer | This compound & Cafestol | Dose-dependent | Not specified | Significant inhibition of proliferation. | [3] |

Induction of Apoptosis

A key mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of apoptosis-related proteins, including the Bcl-2 family and caspases.

Table 2: Pro-Apoptotic Effects of this compound on Cancer Cells

| Cell Line | Cancer Type | Effect | Citation |

| PC-3, DU145, LNCaP | Prostate Cancer | Upregulation of cleaved caspase-3 and cleaved PARP. Downregulation of STAT3, Bcl-2, and Bcl-xL. | [3] |

| Renal Caki and ACHN cells | Renal Cancer | Induction of apoptosis via inhibition of STAT3 activation and downregulation of Bcl-2 and Bcl-xL, alongside upregulation of Bax. | [3] |

| HT-1080 | Fibrosarcoma | Attenuation of cancer formation. | [3] |

Inhibition of Cancer Cell Migration and Invasion

This compound has been shown to impede the migration and invasion of cancer cells, critical steps in tumor metastasis. This is often achieved by targeting matrix metalloproteinases (MMPs) and other signaling molecules involved in cell motility.

Table 3: Anti-Migratory and Anti-Invasive Effects of this compound

| Cell Line | Cancer Type | Effect | Citation |

| ACHN, Caki-1 | Renal Cancer | Synergistic inhibition of cell migration with cafestol at 30 µM. | [1] |

| HT-1080 | Fibrosarcoma | Inhibition of MMP-9, leading to attenuated migration. | [3] |

Modulation of Key Anti-Cancer Signaling Pathways

The anti-cancer effects of this compound are mediated through its influence on several critical signaling pathways.

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, when constitutively activated, promotes cancer cell proliferation, survival, and migration. This compound has been shown to inhibit the phosphorylation and activation of STAT3.

The PI3K/Akt and MAPK (ERK, JNK, p38) pathways are crucial for cell growth, survival, and differentiation. This compound has been found to suppress these pathways in cancer cells.

Anti-Inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are known contributors to the development and progression of various diseases, including cancer. This compound exhibits potent anti-inflammatory and antioxidant properties.

Inhibition of Inflammatory Mediators

This compound has been shown to reduce the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).

Table 4: Anti-Inflammatory Effects of Kahweol

| Cell Line/Model | Inflammatory Stimulus | Treatment | Concentration | Effect | Citation |

| RAW 264.7 Macrophages | LPS | Kahweol | 5 µM | Inhibition of NO production | |

| RAW 264.7 Macrophages | LPS | Kahweol | 10 µM | Inhibition of NO production | |

| RAW 264.7 Macrophages | LPS | Kahweol | 20 µM | Inhibition of NO production | |

| RAW 264.7 Macrophages | LPS | Kahweol | Dose-dependent | Inhibition of PGE2 production |

Modulation of NF-κB and Nrf2 Signaling Pathways

Nuclear factor-kappa B (NF-κB) is a critical regulator of the inflammatory response. This compound has been shown to suppress the activation of NF-κB.

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Kahweol has been found to activate this pathway by reducing the levels of Keap1, a negative regulator of Nrf2.

Anti-Angiogenic Activities

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Kahweol has demonstrated potent anti-angiogenic properties both in vitro and in vivo.

Table 5: Anti-Angiogenic Effects of Kahweol

| Assay/Model | Treatment | Concentration | Effect | Citation |

| Mouse Aortic Ring Assay | Kahweol | 5 µM | 40% inhibition of microvessel sprouting. | [4] |

| HUVEC Cell Migration ("Wound Healing" Assay) | Kahweol | 75 µM | 66% inhibition after 24 hours. | [5] |

| HUVEC Cell Invasion | Kahweol | 25 µM | 23% inhibition. | [4] |

| HUVEC Cell Invasion | Kahweol | 50 µM | 33% inhibition. | [4] |

| HUVEC Cell Invasion | Kahweol | 75 µM | 52% inhibition. | [4] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the cited studies to evaluate the biological activities of this compound.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Procedure Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.[6][7][8]

-

Apoptosis Assay (TUNEL Assay)

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTP.

-

Procedure Outline:

Cell Migration Assay (Transwell Assay)

The transwell assay, or Boyden chamber assay, is used to assess the migratory capacity of cells.

-

Principle: Cells are seeded in the upper chamber of a transwell insert with a porous membrane and migrate towards a chemoattractant in the lower chamber.

-

Procedure Outline:

-

Place transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Seed this compound-treated cells in serum-free medium in the upper chamber.

-

Incubate for a specific period (e.g., 12-24 hours) to allow for cell migration.

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells under a microscope.[13][14][15][16][17]

-

Western Blot Analysis for Phosphorylated Proteins (e.g., p-STAT3)

Western blotting is used to detect and quantify specific proteins in a sample.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

-

Procedure Outline:

-

Lyse this compound-treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-STAT3).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the phosphorylated protein levels to total protein levels and a loading control (e.g., β-actin).[18][19][20][21][22]

-

In Vivo Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of anti-cancer compounds.

-

Procedure Outline:

-

Subcutaneously inject human cancer cells (e.g., DU-145 prostate cancer cells) into immunodeficient mice (e.g., SCID mice).

-

Allow tumors to grow to a palpable size.

-

Randomly assign mice to treatment and control groups.

-

Administer this compound (e.g., via oral gavage) at a specified dosage and schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.[3][23][24]

-

Conclusion

This compound, a natural compound derived from coffee beans, exhibits a remarkable range of biological activities with significant therapeutic potential. Its ability to induce apoptosis and inhibit proliferation, migration, inflammation, and angiogenesis through the modulation of multiple key signaling pathways underscores its promise as a lead compound for the development of novel therapeutics, particularly in the field of oncology. This technical guide provides a consolidated resource of the current scientific evidence, offering valuable quantitative data and methodological insights to guide future research and development efforts. Further investigation into the pharmacokinetics, bioavailability, and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Anti-proliferative and anti-migratory properties of coffee diterpenes this compound and cafestol in human renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. mdpi.com [mdpi.com]

- 4. Anti-angiogenic and anti-inflammatory properties of kahweol, a coffee diterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Angiogenic and Anti-Inflammatory Properties of Kahweol, a Coffee Diterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. cyrusbio.com.tw [cyrusbio.com.tw]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. sciencellonline.com [sciencellonline.com]

- 10. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biotna.net [biotna.net]

- 12. genscript.com [genscript.com]

- 13. stackscientific.nd.edu [stackscientific.nd.edu]

- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PD‐L1/p‐STAT3 promotes the progression of NSCLC cells by regulating TAM polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Coffee diterpenes this compound and cafestol synergistically inhibit the proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synergistic Antineoplastic Effects of Kahweol Acetate and Cafestol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coffee diterpenes, kahweol (B1673272) acetate (B1210297) and cafestol (B1668206), have garnered significant attention in oncological research for their individual anticarcinogenic properties. Emerging evidence now points towards a potent synergistic interaction between these two compounds, suggesting a promising avenue for the development of novel combination therapies. This technical guide provides an in-depth overview of the synergistic effects of kahweol acetate and cafestol, focusing on their combined impact on key signaling pathways, and offers detailed experimental protocols for researchers investigating these phenomena.

Core Synergistic Mechanisms of Action

The combination of this compound and cafestol exhibits a multi-pronged attack on cancer cells, primarily through the induction of apoptosis, inhibition of cell proliferation and migration, and modulation of critical intracellular signaling cascades. The synergistic nature of their interaction, as evidenced by combination index (CI) values of less than 1, indicates that their combined effect is greater than the sum of their individual effects.[1][2]

Key Signaling Pathways Modulated by Combined Treatment

The synergistic anticancer activity of this compound and cafestol is attributed to their ability to concurrently target multiple signaling pathways crucial for tumor progression and survival.

-

Inhibition of STAT3 Signaling: The combination effectively suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in cancer cell proliferation, survival, and angiogenesis.[3]

-

Downregulation of Akt and ERK Pathways: Combined treatment leads to the inhibition of Akt and ERK phosphorylation, two central signaling nodes that regulate cell growth, metastasis, and survival.[2]

-

Modulation of Apoptosis-Regulating Proteins: The synergy is further pronounced by the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and the upregulation of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio is a critical determinant of cellular commitment to apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound and cafestol.

| Cancer Type | Cell Line(s) | Outcome | Key Findings | Reference(s) |

| Prostate Cancer | LNCaP, PC-3, DU145 | Inhibition of Proliferation and Migration | Combination Index (CI) < 1, indicating synergism. | [1] |

| Renal Cancer | ACHN, Caki-1 | Inhibition of Proliferation and Migration | CI < 1; the combination of 30 µM of each diterpene showed effects comparable to 100 µM of each compound alone. | [2] |

| In Vivo Model | Cancer Type | Treatment | Outcome | Key Findings | Reference(s) |

| Xenograft (SCID mice) | Prostate Cancer (DU145 cells) | Oral administration of this compound and cafestol | Significant inhibition of tumor growth | After 11 days, untreated tumors grew by ~342% in volume, while tumors in the combination-treated group grew by ~167%. | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the synergistic effects of this compound and cafestol.

Cell Viability and Proliferation (MTS/MTT Assay)

This protocol is adapted from standard cell viability assay procedures and can be used to determine the cytotoxic and anti-proliferative effects of this compound and cafestol, both individually and in combination.[6][7]

Materials:

-

Cancer cell lines (e.g., PC-3, DU145, ACHN, Caki-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound and cafestol (stock solutions in DMSO)

-

96-well plates

-

MTS or MTT reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound, cafestol, and their combination in culture medium. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with 100 µL of the treatment solutions. Include vehicle-treated (DMSO) and untreated controls.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

MTS/MTT Addition:

-

For MTS assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. Afterwards, carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

-

-

Absorbance Measurement: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each compound and the combination. The Combination Index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[8][9][10][11]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis following treatment.[12][13]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation: Seed and treat cells as described in the cell viability assay protocol in 6-well plates.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound and cafestol.[4][14][15]

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

-

Densitometry: Quantify the band intensities using software like ImageJ to determine the relative protein expression levels.

Cell Migration (Wound Healing Assay)

This assay assesses the effect of the combined treatment on the migratory capacity of cancer cells.[16][17]

Materials:

-

Cancer cell lines

-

6-well plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Monolayer Formation: Seed cells in 6-well plates and grow them to full confluency.

-

Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing and Treatment: Wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the desired concentrations of this compound, cafestol, their combination, or vehicle control.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time to quantify cell migration.

In Vivo Xenograft Study

This protocol outlines a basic framework for evaluating the synergistic antitumor effects of this compound and cafestol in a mouse model.[4][5]

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Cancer cells (e.g., DU145)

-

This compound and cafestol for oral administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, cafestol alone, and combination).

-

Treatment Administration: Administer the compounds orally at predetermined doses and schedules.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).[18][19][20]

Visualizations

Signaling Pathways

Caption: Synergistic inhibition of pro-survival pathways by this compound and Cafestol.

Experimental Workflow

References

- 1. Coffee diterpenes this compound and cafestol synergistically inhibit the proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-proliferative and anti-migratory properties of coffee diterpenes this compound and cafestol in human renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer [mdpi.com]

- 4. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. punnettsquare.org [punnettsquare.org]

- 10. lincs.hms.harvard.edu [lincs.hms.harvard.edu]

- 11. youtube.com [youtube.com]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docs.abcam.com [docs.abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of Caspase-3 and Ki-67 expression in squamous cell hyperplasia of the stomach induced by Platycodi radix water extract in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of cleaved caspase-3 and Ki-67 index on diagnostic biopsy in response to neoadjuvant chemotherapy in the context of post-treatment tumour ypT stage, ypN stage, grade, and molecular subtype - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effects of Kahweol Acetate on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol (B1673272) acetate (B1210297), a diterpene ester found in coffee beans, has garnered significant scientific interest for its potential therapeutic properties, including its anti-inflammatory and anti-cancer activities. A key mechanism underlying these effects is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and survival. Its dysregulation is implicated in the pathophysiology of numerous chronic diseases. This technical guide provides an in-depth overview of the current understanding of how kahweol acetate impacts the NF-κB signaling cascade, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. While much of the detailed mechanistic data comes from studies on its parent compound, kahweol, the available evidence strongly suggests that this compound exerts similar inhibitory effects.

Data Presentation: Quantitative Effects on NF-κB Signaling

The following tables summarize the available quantitative data on the inhibitory effects of kahweol and its related compounds on key events in the NF-κB signaling pathway. It is important to note that while the focus of this guide is this compound, much of the specific quantitative research has been conducted on kahweol.

| Compound | Assay | Cell Line | Stimulus | Concentration | Observed Effect | Reference |

| This compound | NF-κB Activity | HT-1080 (Fibrosarcoma) | PMA | Not specified | Suppression of PMA-induced NF-κB activity | [1] |

| Kahweol | IKK Activation | LPS-activated macrophages | LPS | 0.5–10 μM | Dose-dependent inhibition of IκB kinase (IKK) activation | [1] |

| Kahweol | p65 Phosphorylation | HaCaT (Keratinocytes) | TNF-α/IFN-γ | 5 μM | 30.5% reduction in NF-κB p65 phosphorylation | [2] |

| Kahweol | p65 Phosphorylation | HaCaT (Keratinocytes) | TNF-α/IFN-γ | 10 μM | 34.6% reduction in NF-κB p65 phosphorylation | [2] |

| Kahweol | NF-κB DNA Binding Activity (EMSA) | HaCaT (Keratinocytes) | TNF-α/IFN-γ | 5 μM | 51.7% decrease in NF-κB DNA-binding activity | [2] |

| Kahweol | NF-κB DNA Binding Activity (EMSA) | HaCaT (Keratinocytes) | TNF-α/IFN-γ | 10 μM | 45.9% decrease in NF-κB DNA-binding activity | [2] |

Molecular Mechanism of Action

This compound is understood to inhibit the canonical NF-κB signaling pathway. Inactive NF-κB dimers (most commonly p50/p65) are held in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by various inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory and pro-survival genes.

Kahweol and its acetate form intervene at a crucial upstream step by inhibiting the activation of the IKK complex.[1] This prevents the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its nuclear translocation and transcriptional activity.[2] This leads to a downstream reduction in the expression of NF-κB target genes, including those encoding inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effects of this compound on the NF-κB signaling pathway.

Western Blot Analysis for p65 Phosphorylation and IκBα Degradation

This protocol is for assessing the protein levels of total and phosphorylated NF-κB p65, as well as IκBα, in cell lysates.

-

Cell Culture and Treatment:

-

Seed cells (e.g., RAW 264.7 macrophages or HaCaT keratinocytes) in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for a predetermined time (e.g., 15-30 minutes).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Luciferase Reporter Assay for NF-κB Transcriptional Activity

This assay measures the transcriptional activity of NF-κB in response to treatment.

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T) in a 24-well plate.

-

Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

-

-

Treatment and Stimulation:

-

After 24 hours of transfection, pre-treat the cells with this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator for 6-8 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly luciferase activity in the cell lysate using a luminometer.

-

Subsequently, measure Renilla luciferase activity in the same sample.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the binding of NF-κB to its DNA consensus sequence.

-

Nuclear Protein Extraction:

-

Treat cells with this compound and an NF-κB activator as described for Western blotting.

-

Harvest the cells and extract nuclear proteins using a nuclear extraction kit according to the manufacturer's protocol.

-

Determine the protein concentration of the nuclear extracts.

-

-

Binding Reaction:

-

Incubate 5-10 µg of nuclear extract with a biotin- or radiolabeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence in a binding buffer.

-

For competition assays, add an excess of unlabeled ("cold") probe to a parallel reaction to demonstrate binding specificity.

-

For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to identify the specific proteins in the DNA-protein complex.

-

-

Electrophoresis and Detection:

-

Separate the DNA-protein complexes on a non-denaturing polyacrylamide gel.

-

Transfer the complexes to a nylon membrane.

-

Detect the labeled probe using a chemiluminescent or autoradiographic method.

-

Conclusion

The available scientific evidence strongly supports the role of this compound as a potent inhibitor of the NF-κB signaling pathway. By targeting the upstream activation of the IKK complex, this compound effectively prevents the nuclear translocation and transcriptional activity of NF-κB. This mechanism provides a molecular basis for the observed anti-inflammatory and anti-cancer properties of this coffee-derived diterpene. Further research focusing on generating more specific quantitative data for this compound will be crucial for its potential development as a therapeutic agent for a range of NF-κB-driven pathologies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

- 1. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer | MDPI [mdpi.com]

- 2. Kahweol Inhibits Pro-Inflammatory Cytokines and Chemokines in Tumor Necrosis Factor-α/Interferon-γ-Stimulated Human Keratinocyte HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear factor-kappaB/signal transducers and activators of transcription-1-mediated inflammatory responses in lipopolysaccharide-activated macrophages are a major inhibitory target of kahweol, a coffee diterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant Properties of Kahweol Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kahweol (B1673272) acetate (B1210297), a diterpene molecule derived from Coffea arabica beans, has garnered significant scientific interest for its diverse biological activities, including potent antioxidant and anti-inflammatory properties[1][2]. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathogenic factor in numerous diseases. Kahweol acetate presents a promising profile as a modulator of cellular redox status. This technical guide provides a comprehensive investigation into the antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative data, providing detailed experimental protocols, and visualizing the core signaling pathways involved.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-pronged approach, involving not only direct radical scavenging but also the modulation of critical intracellular signaling pathways that control endogenous antioxidant and inflammatory responses.

Upregulation of the Nrf2/ARE Pathway

A primary mechanism underlying the antioxidant effect of kahweol (the parent compound of this compound) is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[3][4]. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Studies on kahweol have shown that it can increase Nrf2 protein levels by reducing Keap1 protein levels, an effect attributed to the inhibition of Keap1 mRNA translation[3][4][5]. This stabilization and subsequent translocation of Nrf2 to the nucleus leads to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1)[3][4][5]. This induction of phase II detoxifying enzymes is a cornerstone of its protective effects against oxidative stress[6].

Inhibition of Pro-Inflammatory Signaling Pathways

Chronic inflammation and oxidative stress are intrinsically linked. This compound has demonstrated significant anti-inflammatory activity by inhibiting key signaling cascades.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of pro-inflammatory genes. This compound has been shown to suppress NF-κB activity induced by inflammatory stimuli[7]. This inhibition prevents the transcription of inflammatory mediators, thereby reducing the cellular inflammatory state and associated oxidative stress[8][9].

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, are crucial in mediating inflammatory responses[10]. Kahweol and its acetate form can suppress the phosphorylation of JNK, ERK, and p38, effectively dampening the downstream inflammatory cascade[7][10]. By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and chemokines[10].

-

Akt/mTOR/STAT3 Pathways: this compound also modulates other pathways linked to cell survival and inflammation. It has been found to inhibit the phosphorylation of Akt and its downstream target, the mammalian target of rapamycin (B549165) (mTOR)[1][11]. Furthermore, it can block the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in inflammatory responses[7][11][12].

Quantitative Data on Bioactivity

The following tables summarize quantitative data from studies investigating the effects of kahweol and this compound on key signaling molecules.

Table 1: Inhibitory Effects of Kahweol on MAPK and NF-κB Signaling in TNF-α/IFN-γ-activated Keratinocytes

| Target Protein | Concentration | % Reduction in Phosphorylation | Reference |

|---|---|---|---|

| Phospho-JNK | 5 µM | 32.6% | [10] |

| 10 µM | 54.2% | [10] | |

| Phospho-ERK | 5 µM | 46.5% | [10] |

| 10 µM | 48.5% | [10] | |

| Phospho-p38 | 5 µM | 49.3% | [10] |

| 10 µM | 58.5% | [10] | |

| Phospho-NF-κB p65 | 5 µM | 30.5% | [10] |

| 10 µM | 34.6% | [10] |

Data pertains to the parent compound, kahweol.

Visualizing Molecular Pathways and Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key molecular pathways modulated by this compound.

Caption: this compound-mediated activation of the Nrf2 pathway.

Caption: Inhibition of MAPK and NF-κB pathways by this compound.

Experimental Workflow Diagram

Caption: Standard workflow for Western Blot analysis.

Detailed Experimental Protocols

The following sections provide standardized protocols for key assays used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm[13].

-

Reagents:

-

DPPH stock solution (0.1 mM in methanol (B129727) or ethanol), freshly prepared and protected from light[14].

-

This compound solutions at various concentrations (e.g., 1-100 µg/mL) in the same solvent.

-

Ascorbic acid or Trolox as a positive control.

-

-

Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of this compound, positive control, or solvent (for blank) to triplicate wells[15].

-

Add 100 µL of the DPPH working solution to all wells and mix gently.

-

Incubate the plate in the dark at room temperature for 30 minutes[14][15].

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[14][16].

-

The IC50 value (the concentration of the sample required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

-

Principle: The pre-generated blue-green ABTS•+ is reduced by an antioxidant to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant's activity[17][18].

-

Reagents:

-

Procedure:

-

Prepare the ABTS•+ radical solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours[17].

-

Before use, dilute the ABTS•+ solution with ethanol (B145695) or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm[18].

-

In a 96-well plate, add 20 µL of the this compound sample or Trolox standard to triplicate wells.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

Incubate for 5-10 minutes at room temperature in the dark.

-

Read the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage inhibition as in the DPPH assay.

-

Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve[18].

-

Western Blot Analysis Protocol

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., hepatocytes, keratinocytes) and grow to 70-80% confluency. Pre-treat with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an agonist (e.g., LPS, TNF-α) if required.

-

Protein Extraction: Wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate on ice, and centrifuge to pellet cell debris.

-

Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a polyacrylamide gel and separate proteins via electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a specific primary antibody (e.g., anti-phospho-p38, anti-Nrf2, anti-Keap1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensities using software like ImageJ, normalizing to a loading control such as β-actin or GAPDH.

-

Conclusion and Future Directions

This compound demonstrates significant antioxidant properties through a sophisticated interplay of direct and indirect mechanisms. Its ability to activate the Nrf2/ARE pathway, thereby upregulating the body's own antioxidant defenses, combined with its potent inhibition of pro-inflammatory signaling cascades like NF-κB and MAPK, positions it as a compelling candidate for further investigation. The data strongly suggest that this compound can mitigate oxidative stress and inflammation, which are central to the pathology of many chronic diseases.

Future research should focus on in vivo studies to confirm these mechanisms and evaluate the pharmacokinetic and pharmacodynamic profile of this compound. Furthermore, exploring its synergistic potential with other therapeutic agents could open new avenues for the development of novel treatments for diseases with an underlying oxidative stress component. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for researchers to build upon in their exploration of this promising natural compound.

References

- 1. Kahweol inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Kahweol activates the Nrf2/HO-1 pathway by decreasing Keap1 expression independently of p62 and autophagy pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kahweol activates the Nrf2/HO-1 pathway by decreasing Keap1 expression independently of p62 and autophagy pathways | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Kahweol Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kahweol Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kahweol Inhibits Pro-Inflammatory Cytokines and Chemokines in Tumor Necrosis Factor-α/Interferon-γ-Stimulated Human Keratinocyte HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kahweol Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. marinebiology.pt [marinebiology.pt]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

The Modulatory Role of Kahweol Acetate on STAT3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of numerous oncogenic signaling pathways, making it a prime target for novel cancer therapeutics. Overexpression and constitutive activation of STAT3 are hallmarks of many human cancers, contributing to cell proliferation, survival, and metastasis. Kahweol (B1673272) acetate (B1210297), a natural diterpene found in coffee beans, has emerged as a promising agent that modulates STAT3 activity. This technical guide provides an in-depth overview of the role of kahweol acetate in the inhibition of STAT3 phosphorylation, supported by a summary of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

The STAT3 signaling cascade is a central pathway in cancer biology. Upon activation by upstream kinases such as Janus kinases (JAKs) and Src family kinases, STAT3 is phosphorylated at tyrosine 705 (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus to regulate the transcription of target genes involved in cell cycle progression, apoptosis, and angiogenesis.

Kahweol and its acetylated form, this compound, have demonstrated anti-cancer properties in various cancer models[1][2]. One of the key mechanisms underlying these effects is the inhibition of the STAT3 signaling pathway. This guide will delve into the specifics of how this compound modulates STAT3 phosphorylation, providing a valuable resource for researchers in the field of oncology and drug discovery.

Quantitative Data on STAT3 Phosphorylation Modulation

Kahweol and this compound have been shown to inhibit STAT3 phosphorylation in a dose-dependent manner in several cancer cell lines. While a direct comparative table with standardized percentage inhibition across multiple studies is challenging to compile from publicly available data, the following table summarizes the key findings from various studies.

| Cell Line | Compound | Concentration Range | Observed Effect on p-STAT3 (Tyr705) | Reference |

| A549 (Lung Adenocarcinoma) | Kahweol | 10-40 µM | Dose-dependent inhibition of STAT3 phosphorylation.[1] | [1] |

| Hep3B (Hepatocellular Carcinoma) | Kahweol | 40 µM | Significant decrease in p-STAT3 expression.[3][4] | [3][4] |

| SNU182 (Hepatocellular Carcinoma) | Kahweol | 40 µM | Significant decrease in p-STAT3 expression.[3][4] | [3][4] |

| Prostate Cancer Cells | This compound | Not specified | Inhibition of STAT3 signaling. | [2] |

| AML12 & Primary Hepatocytes | Kahweol | Various concentrations | Decreased TGF-β-stimulated p-STAT3 expression.[5] | [5] |

Note: The quantitative data is often presented in graphical form within the cited literature. For precise percentage inhibition or IC50 values, consulting the full-text articles is recommended.

Signaling Pathways and Mechanisms of Action

This compound's inhibitory effect on STAT3 phosphorylation is primarily attributed to its ability to target upstream kinases. The Src family of non-receptor tyrosine kinases is a key activator of STAT3. Research indicates that kahweol can suppress the phosphorylation of Src, thereby preventing the subsequent phosphorylation and activation of STAT3[3][4].

Signaling Pathway Diagram

Caption: this compound inhibits STAT3 phosphorylation by targeting upstream kinases like Src.

Experimental Protocols

Western Blot Analysis of STAT3 Phosphorylation

This protocol outlines the key steps for assessing the effect of this compound on the phosphorylation of STAT3 at Tyr705.

Materials:

-

Cancer cell line of interest (e.g., A549, Hep3B)

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and β-actin to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the p-STAT3 signal to total STAT3 and the loading control.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of STAT3 phosphorylation.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of the STAT3 signaling pathway. Its ability to inhibit STAT3 phosphorylation, primarily through the suppression of upstream kinases like Src, underscores its therapeutic promise in oncology. The dose-dependent nature of this inhibition has been consistently observed across various cancer cell lines.

Future research should focus on elucidating the precise molecular interactions between this compound and its targets. Further in vivo studies are warranted to evaluate the efficacy and safety of this compound as a potential anti-cancer agent. The development of more potent and specific derivatives of kahweol could also open new avenues for targeted cancer therapy. This technical guide provides a solid foundation for researchers to design and execute experiments aimed at further exploring the therapeutic potential of this compound in the context of STAT3-mediated malignancies.

References

- 1. Kahweol blocks STAT3 phosphorylation and induces apoptosis in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coffee diterpenes this compound and cafestol synergistically inhibit the proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kahweol Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Anti-Angiogenic Effects of Kahweol Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-angiogenic properties of Kahweol acetate (B1210297), a diterpene molecule derived from coffee beans. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][2] The inhibition of angiogenesis is a key therapeutic strategy in oncology.[2] This document synthesizes current research on Kahweol acetate, detailing its inhibitory effects on endothelial cells, summarizing quantitative data, outlining experimental protocols, and visualizing the molecular pathways involved.

Quantitative Data Summary: Inhibitory Effects of Kahweol

Kahweol, the primary bioactive form of this compound, has been shown to inhibit several key processes in angiogenesis in a dose-dependent manner. The following tables summarize the quantitative findings from various in vitro, ex vivo, and in vivo studies, primarily using Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Effect of Kahweol on Endothelial Cell Proliferation

| Cell Type | Assay | Concentration | Proliferation Rate | IC50 Value | Source |

|---|---|---|---|---|---|

| HUVEC | MTT | Various | Proliferative (20% FBS) | 50 ± 1 µM | [3] |

| HUVEC | MTT | Various | Non-proliferative (2% FBS) | 147 ± 7 µM | [3] |

| HUVEC | Not Specified | 20 - 80 µM | Dose-dependent inhibition | Not Specified |[4] |

Table 2: Effect of Kahweol on Endothelial Cell Migration and Invasion

| Process | Assay | Concentration | Time | % Inhibition | Source |

|---|---|---|---|---|---|

| Migration | Wound Healing | 75 µM | 8 hours | 30% | [3][5] |

| Migration | Wound Healing | 75 µM | 24 hours | 66% | [3][5] |

| Invasion | Fluorescent Assay | 25 µM | Not Specified | 23% | [6] |

| Invasion | Fluorescent Assay | 50 µM | Not Specified | 33% | [6] |

| Invasion | Fluorescent Assay | 75 µM | Not Specified | 52% |[6] |

Table 3: Effect of Kahweol on Ex Vivo and In Vivo Angiogenesis Models

| Model | Assay | Concentration | % Inhibition / Observation | Source |

|---|---|---|---|---|

| Mouse Aortic Ring | Sprouting Assay | 5 µM | 40% inhibition of microvessel sprouting | [5] |

| Mouse Aortic Ring | Sprouting Assay | 25 µM | Almost complete inhibition | [5] |

| Transgenic Zebrafish | Intersegmental Vessels | 25 µM | 75% of larvae showed inhibited angiogenesis | [5] |

| Transgenic Zebrafish | Intersegmental Vessels | 75 µM | 85% of larvae showed inhibited angiogenesis | [5] |

| Chick CAM | Angiogenesis Assay | 50 nmol | Inhibition of angiogenesis observed |[1] |

Table 4: Effect of Kahweol on Angiogenesis-Related Protein Expression

| Target Protein | Cell Type | Concentration | Effect | Source |

|---|---|---|---|---|

| MMP-2 | HUVEC | 50 µM | Complete inhibition of expression | [5][7] |

| uPA | HUVEC | 50 µM | Almost complete inhibition of expression | [5][7] |

| COX-2 | HUVEC | 0.5 µM | Significant reduction in expression | [1] |

| VEGF | Cancer Cells | Not Specified | Decreased secretion | [8] |

| STAT3 Phosphorylation | A549 Lung Cancer Cells | Dose-dependent | Inhibition of phosphorylation |[9] |

Core Molecular Mechanisms and Signaling Pathways

Kahweol exerts its anti-angiogenic effects by modulating multiple signaling pathways and targeting key molecules involved in endothelial cell function and inflammation.

Inhibition of STAT3 Signaling

A primary mechanism of Kahweol's action is the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) activation.[8] Phosphorylation of STAT3 is critical for its dimerization, nuclear translocation, and subsequent transcription of pro-angiogenic genes, including VEGF, MMP-2, and MMP-9.[8][9][10] By inhibiting STAT3 phosphorylation, Kahweol effectively downregulates the expression of these crucial factors, thereby impeding endothelial cell migration, invasion, and tube formation.[8]

Downregulation of Extracellular Matrix (ECM) Remodeling Enzymes

Angiogenesis requires the degradation of the extracellular matrix to allow for endothelial cell invasion and migration. This process is mediated by enzymes such as matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA).[5][7] Kahweol has been shown to inhibit the expression of both MMP-2 and uPA in endothelial cells in a dose-dependent manner.[5][7] This is not a direct enzymatic inhibition but rather a suppression at the gene expression level, likely downstream of STAT3 inhibition.[7][8]

Anti-Inflammatory Effects